molecular formula C9H11F3Si B13685596 Trimethyl(2,4,6-trifluorophenyl)silane

Trimethyl(2,4,6-trifluorophenyl)silane

Cat. No.: B13685596
M. Wt: 204.26 g/mol
InChI Key: GUXKMBDCQVQNDN-UHFFFAOYSA-N
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Description

Trimethyl(2,4,6-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(2,4,6-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2,4,6-trifluorophenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl(2,4,6-trifluorophenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and reactivity.

    Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: It is utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Trimethyl(2,4,6-trifluorophenyl)silane exerts its effects involves the activation of the silicon atom, making it a reactive center for various chemical transformations. The trifluorophenyl group enhances the electron-withdrawing capability, stabilizing the intermediate species formed during reactions. This stabilization is crucial for the compound’s reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Comparison: Trimethyl(2,4,6-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its reactivity and stability. Compared to its analogs, it offers a distinct balance of electronic and steric effects, making it particularly useful in selective organic transformations .

Properties

IUPAC Name

trimethyl-(2,4,6-trifluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKMBDCQVQNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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